3Hhd86WH49
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Overview
Description
Chemical Reactions Analysis
UNII-3HHD86WH49 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
UNII-3HHD86WH49 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
UNII-3HHD86WH49 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GENZ-644131-2: Another compound with a similar structure but different functional groups.
GENZ-644131-3: A compound with similar biological activity but different chemical properties. The uniqueness of UNII-3HHD86WH49 lies in its specific molecular interactions and the pathways it influences, which may differ from those of similar compounds
Properties
CAS No. |
1092979-24-2 |
---|---|
Molecular Formula |
C16H25N7O3 |
Molecular Weight |
363.42 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1 |
InChI Key |
XMINGHDCKLSIIL-LNNUBQDUSA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N |
Origin of Product |
United States |
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